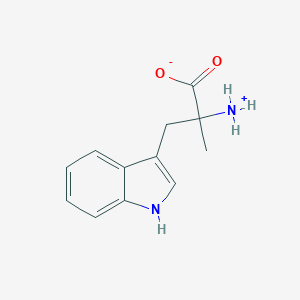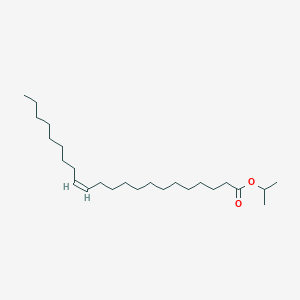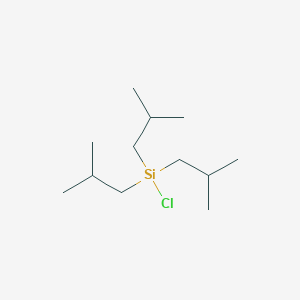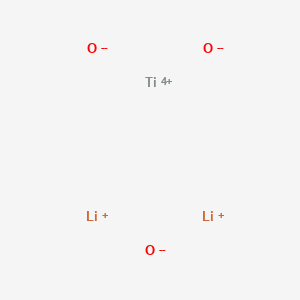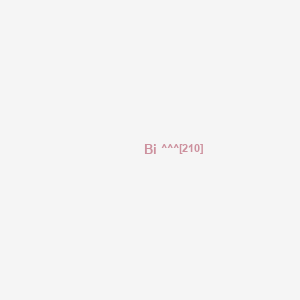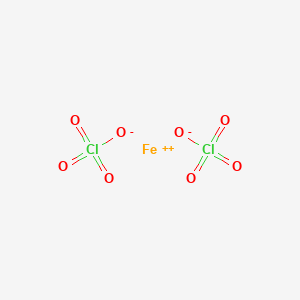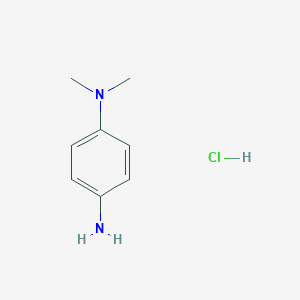![molecular formula C18H20O2 B076794 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 14341-93-6](/img/structure/B76794.png)
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science. 4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
作用機序
The mechanism of action of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol also vary depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
実験室実験の利点と制限
The advantages of using 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol in lab experiments include its potential use in various fields, its ability to undergo a reversible photochromic reaction, and its insecticidal properties. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
将来の方向性
For 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol include further research into its potential use in medicine, agriculture, and material science. In medicine, research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, research could focus on its potential use as an alternative to traditional insecticides. In material science, research could focus on its potential use in the development of photochromic materials for use in various applications.
合成法
The synthesis of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The diene used in this reaction is usually 1,3-cyclohexadiene, while the dienophile is typically maleic anhydride. The resulting product is then subjected to various chemical reactions, including hydroboration-oxidation, to produce 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
科学的研究の応用
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, this compound has been studied for its potential use as a photochromic material, which can change color when exposed to light.
特性
CAS番号 |
14341-93-6 |
|---|---|
製品名 |
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2 |
InChIキー |
ZRCRBSRSGFWJBJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
正規SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
同義語 |
10,11-Dihydro-5-(3-hydroxypropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



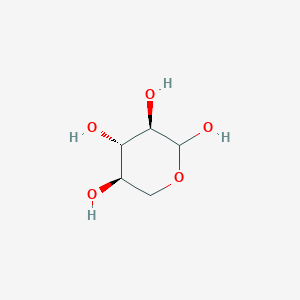
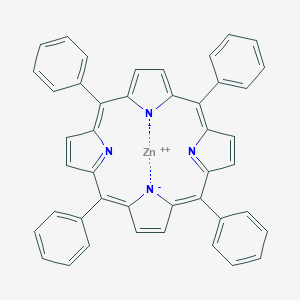
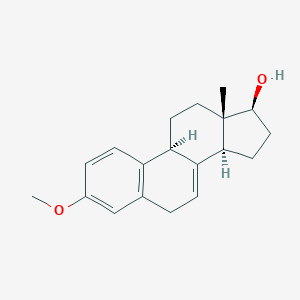
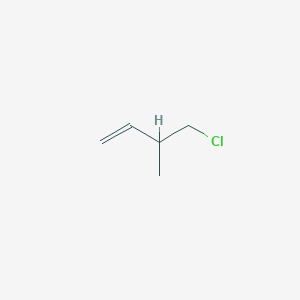
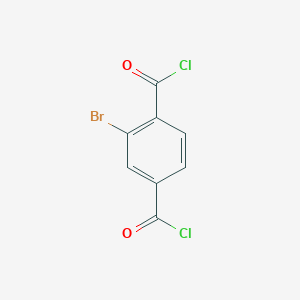
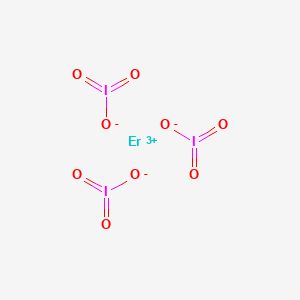
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
